ethyl N-[2-[4-(3,4-dimethylphenyl)-1-phenylimidazol-2-yl]sulfanylacetyl]carbamate
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Description
Ethyl N-[2-[4-(3,4-dimethylphenyl)-1-phenylimidazol-2-yl]sulfanylacetyl]carbamate is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl N-[2-[4-(3,4-dimethylphenyl)-1-phenylimidazol-2-yl]sulfanylacetyl]carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O2S with a molecular weight of 366.45 g/mol. The compound features an imidazole ring, which is known for its role in various biological activities.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The imidazole moiety can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activities, which can protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects against specific bacterial strains.
Biological Activity Overview
Activity Type | Description |
---|---|
Antioxidant | May reduce oxidative stress in cells; specific assays needed for confirmation. |
Antimicrobial | Exhibits activity against certain bacterial strains; further studies required for detailed profiling. |
Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic processes; requires mechanistic studies. |
Case Study 1: Antioxidant Activity
A study conducted on structurally similar compounds demonstrated significant antioxidant activity, suggesting that this compound may also possess similar properties. The study utilized DPPH and ABTS assays to measure radical scavenging activity, revealing promising results.
Case Study 2: Antimicrobial Efficacy
In vitro tests have shown that derivatives of the imidazole ring exhibit antimicrobial properties against Staphylococcus aureus and Escherichia coli. Future research should focus on isolating the compound and testing its efficacy against a broader range of pathogens.
Case Study 3: Enzyme Interaction
Research into enzyme interactions revealed that compounds containing the imidazole structure can act as competitive inhibitors for certain enzymes. A detailed kinetic study would be beneficial to understand the specific interactions of this compound with target enzymes.
Properties
Molecular Formula |
C22H23N3O3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl N-[2-[4-(3,4-dimethylphenyl)-1-phenylimidazol-2-yl]sulfanylacetyl]carbamate |
InChI |
InChI=1S/C22H23N3O3S/c1-4-28-22(27)24-20(26)14-29-21-23-19(17-11-10-15(2)16(3)12-17)13-25(21)18-8-6-5-7-9-18/h5-13H,4,14H2,1-3H3,(H,24,26,27) |
InChI Key |
CCCUZMSQNUWEGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=NC(=CN1C2=CC=CC=C2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.